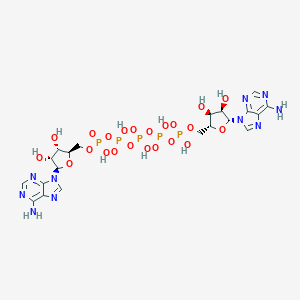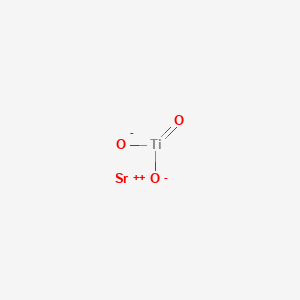
Titanate de strontium
Vue d'ensemble
Description
Strontium titanate (SrTiO3) is a ceramic material that has been studied extensively in the fields of materials science and engineering, and has many applications in the fields of physics, chemistry, and biology. It is a perovskite-type oxide material composed of strontium and titanium atoms, and is a wide-bandgap semiconductor with a band gap of 3.2 eV. It has a variety of properties that make it an attractive material for research and development, including its low cost, low dielectric constant, and high dielectric strength. Additionally, SrTiO3 is an effective photocatalyst, meaning that it can be used to convert light energy into useful energy.
Applications De Recherche Scientifique
Applications photocatalytiques
Le titanate de strontium joue un rôle important dans les applications photocatalytiques . Il est particulièrement important dans le fractionnement photocatalytique de l'eau pour produire de l'hydrogène et la dégradation photocatalytique des polluants provenant des eaux usées . L'application des titanates de strontium dopés et non dopés a été largement examinée pour la dégradation des polluants récalcitrants, tels que les colorants et les composés pharmaceutiques, et la photoréduction des métaux lourds .
Électronique
Le this compound a des applications répandues en électronique en raison de sa stabilité thermique supérieure, de sa constante diélectrique élevée et de ses faibles pertes diélectriques . Il est activement utilisé dans les technologies de couches minces, où les propriétés fonctionnelles des matériaux sont déterminées par des couches qui ont parfois une épaisseur de plusieurs atomes . Ces propriétés sont essentielles pour les dispositifs électroniques, tels que les processeurs, les moniteurs, les écrans mobiles, les batteries haute capacité et les dispositifs de stockage .
Mécanique et céramique
En raison de sa stabilité thermique supérieure, le this compound est également utilisé en mécanique et en céramique .
Effets électroniques et ioniques photo-induits
L'interaction de la lumière avec le this compound a suscité un intérêt croissant . De nombreux phénomènes se produisant pendant ou après l'illumination de SrTiO3 ont été étudiés . Les progrès dans les domaines de la photoconductivité, de la photoluminescence, des photovoltages, du photochromisme et de la photocatalyse sont résumés et leurs processus élémentaires sous-jacents sont discutés
Mécanisme D'action
- The oxygen octahedra within the lattice can rotate around the central titanium atom, leading to possible distortions in the crystal structure .
- Additionally, strontium titanate is actively used in thin-film technologies, where its functional properties significantly impact electronic devices such as processors, monitors, mobile screens, batteries, and storage devices .
- The nonlinear susceptibility near this structural phase transition is described by Landau Theory, involving the angle of oxygen octahedral rotation as the order parameter .
- Furthermore, strontium titanate interacts with ultraviolet radiation, leading to photoionic processes and photochromic effects in differently doped SrTiO₃ single crystals and thin films .
- However, its high melting point and insolubility in water have led to its use in radioisotope thermoelectric generators (RTGs) containing strontium-90 .
- The molecular and cellular effects of strontium titanate are context-dependent. For instance:
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Orientations Futures
Propriétés
IUPAC Name |
strontium;dioxido(oxo)titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Sr.Ti/q;2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALVRVVWBQVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrTiO3, O3SrTi | |
| Record name | Strontium titanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_titanate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893688 | |
| Record name | Strontium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | Strontium titanium oxide (SrTiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17761 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12060-59-2 | |
| Record name | Strontium titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium titanium oxide (SrTiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM TITANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH4I98373 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the doping of strontium titanate with other elements affect its properties?
A2: Doping strontium titanate with elements like lanthanum, yttrium, niobium, or cerium can significantly alter its electrical and thermal properties. For instance, yttrium doping reduces the pressure required for a cubic-to-tetragonal phase transition, attributed to the larger Y3+ ions occupying the titanium sites and the creation of oxygen vacancies. [] Similarly, lanthanum doping introduces oxygen vacancies, impacting thermal conductivity. [] Cerium doping, specifically forming Sr1-1.5xCexTiO3±δ, leads to a slight tetragonal distortion in the otherwise seemingly cubic structure. []
Q2: What are the optical properties of strontium titanate?
A3: Strontium titanate is transparent in the visible and near-infrared regions, with an absorption edge around 4.65 microns. [] Cooling strontium titanate to -187°C does not significantly affect its transmittance in these regions. [] Interestingly, strontium titanate exhibits stress-induced birefringence, becoming optically negative uniaxial under stress along a crystallographic axis and biaxial under diagonal stress. []
Q3: What are the potential applications of strontium titanate in electronics?
A3: Strontium titanate's high dielectric constant and tunability make it a promising material for various electronic applications:
- Tunable capacitors: Al2O3-doped barium strontium titanate exhibits a capacitance that can be tuned by an applied DC voltage, making it suitable for voltage-controlled oscillators. []
- High-frequency applications: Strontium titanate's high dielectric constant enables significant wavelength compression, allowing for the fabrication of compact, impedance-matched transmission lines for millimeter-wave and terahertz applications. []
- Embedded capacitors: Thin films of barium strontium titanate (Ba0.5Sr0.5)TiO3 are explored for embedded capacitor applications in integrated circuits due to their potential for miniaturization and improved functionality. []
Q4: How is strontium titanate utilized in sensor technologies?
A4: Strontium titanate's sensitivity to external stimuli makes it suitable for sensor applications:
- Temperature sensors: Lanthanum-doped barium strontium titanate thin films demonstrate sensitivity to temperature changes, suggesting potential applications in temperature monitoring, even for demanding environments like satellites. []
- Acceleration sensors: Flexoelectric barium strontium titanate cantilevers are used to develop highly sensitive accelerometers for vibration monitoring applications. []
Q5: What are the advantages of strontium titanate as a substrate material?
A5: Strontium titanate serves as an excellent substrate for epitaxial growth of other materials:
- Epitaxial growth: (001) single-crystal strontium titanate is utilized as a substrate for the epitaxial growth of anatase titanium dioxide (TiO2) using chemical vapor deposition techniques. []
- Integration with silicon: Strontium titanate's compatibility with silicon makes it a suitable platform for integrating various oxide materials onto silicon substrates, opening possibilities for novel electronic devices. []
Q6: Can strontium titanate be used in energy applications?
A6: Research explores the potential of strontium titanate in energy-related applications:
- Solid oxide fuel cells (SOFCs): Doped strontium titanates, particularly lanthanum and calcium co-doped A-site deficient strontium titanate (LSCTA–), are being investigated as alternative anode materials in SOFCs due to their high electronic conductivity and stability in reducing atmospheres. [, ]
- Supercapacitors: Doped strontium titanate with niobium and cerium (SrTiO3: Nb2O5: CeO2) is explored as a dielectric material for supercapacitors owing to its high dielectric constant, low dielectric loss, and slow aging characteristics. []
Q7: What are the limitations of using strontium titanate in SOFCs?
A7: While promising, strontium titanate anodes in SOFCs face challenges:
- Performance: The performance of strontium titanate-based anodes, even when impregnated with electrocatalysts like nickel and ceria, is currently lower compared to traditional nickel/yttria-stabilized zirconia (Ni/YSZ) cermet anodes. [, ]
- Sulfur tolerance: Current strontium titanate anodes lack sulfur tolerance, limiting their use with sulfur-containing fuels. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


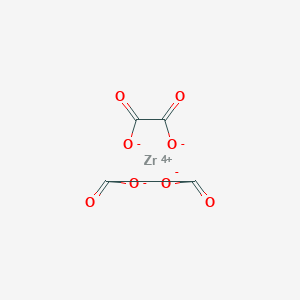
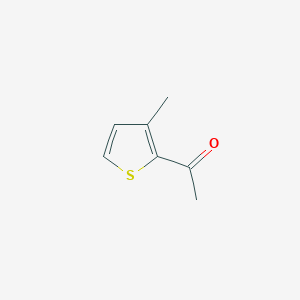
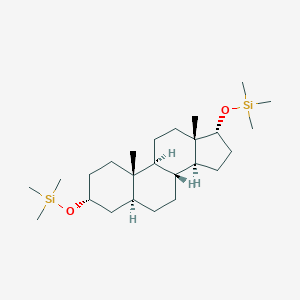
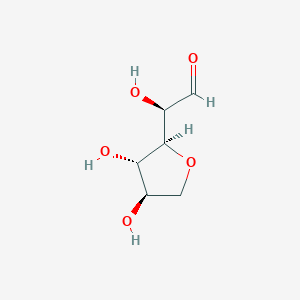
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
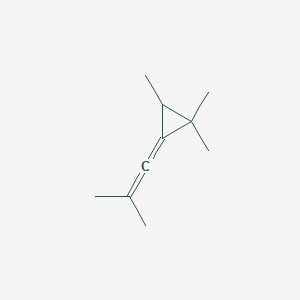




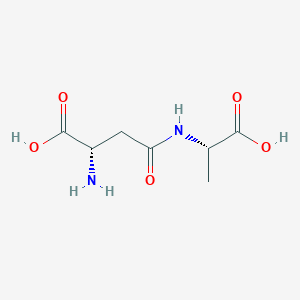
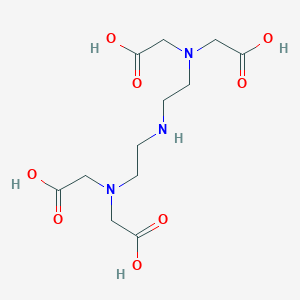
![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
